molecular formula C20H14BrN3O3 B11971165 [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

Cat. No.: B11971165
M. Wt: 424.2 g/mol
InChI Key: WLXYGYICYKRFPR-YDZHTSKRSA-N
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Description

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate typically involves the condensation of pyridine-4-carboxylic acid hydrazide with 4-formylphenyl 4-bromobenzoate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can yield hydrazine derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its hydrazone linkage can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The presence of the pyridine ring and hydrazone linkage suggests it could interact with DNA or proteins involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as photoactive compounds and liquid crystals. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound shares the bromobenzoate moiety but differs in the presence of a difluorophenyl diazenyl group.

    4-bromophenyl 4-bromobenzoate: Similar in having a bromobenzoate ester but lacks the pyridine and hydrazone functionalities.

Uniqueness

The uniqueness of [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate lies in its combination of a pyridine ring, hydrazone linkage, and bromobenzoate ester. This combination provides a versatile platform for chemical modifications and potential biological activities, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C20H14BrN3O3/c21-17-5-3-16(4-6-17)20(26)27-18-7-1-14(2-8-18)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+

InChI Key

WLXYGYICYKRFPR-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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